molecular formula C10H8F3NO2 B1416059 (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol CAS No. 1219928-84-3

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol

Cat. No.: B1416059
CAS No.: 1219928-84-3
M. Wt: 231.17 g/mol
InChI Key: QDZVSLBYBRPEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The trifluoromethoxy group attached to the indole ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol typically involves the introduction of the trifluoromethoxy group to the indole ring followed by the reduction of the corresponding aldehyde or ketone to the methanol derivative. One common method involves the use of borane-tetrahydrofuran (THF) complex as a reducing agent. For example, the reaction of 5-bromo-2-trifluoromethoxy benzoic acid with borane-THF in THF at 0°C, followed by heating to 70°C for 18 hours, yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Borane-THF or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (5-(Trifluoromethoxy)-1H-indol-2-yl)aldehyde or (5-(Trifluoromethoxy)-1H-indol-2-yl)carboxylic acid.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (5-(trifluoromethoxy)-1H-indol-2-yl)methanol often involves the use of trifluoroethanol as a solvent, which facilitates nucleophilic substitution reactions. Recent studies have highlighted the effectiveness of trifluoroethanol in promoting formal nucleophilic substitution reactions involving indole derivatives, leading to the successful formation of various tetraarylmethanes and other complex structures .

Table 1: Synthesis Overview

Reaction TypeConditionsYield (%)Reference
Nucleophilic substitutionTrifluoroethanol solventHigh
HydroarylationMild conditions, no catalystHigh

Biological Activities

The compound exhibits significant biological activities that make it a candidate for further pharmacological studies. Its derivatives have been evaluated for their potential as anticancer agents and enzyme inhibitors.

Anticancer Activity

Research indicates that certain derivatives of this compound demonstrate anticancer properties by inhibiting key signaling pathways involved in cancer progression. For instance, compounds derived from this structure have shown to block Akt signaling, a pathway crucial for cell survival and proliferation .

Enzyme Inhibition

Studies have also focused on the inhibitory effects of this compound on mammalian lipoxygenases, particularly ALOX15, which is implicated in various inflammatory processes and cancer models. The effectiveness of these compounds was quantified using IC50 values, demonstrating their potential as therapeutic agents .

Table 2: Inhibitory Potency of Derivatives

Compound IDIC50 (LA) µMIC50 (AA) µMIC50 Ratio (LA/AA)
10.03 ± 0.022.79 ± 0.180.010
21.8 ± 1.254.02 ± 2.500.032
30.16 ± 0.0213.21 ± 1.590.011

Therapeutic Potential

The therapeutic applications of this compound are promising due to its diverse biological activities:

  • Anticancer Therapy : Its ability to inhibit critical pathways in cancer cells suggests potential for development as an anticancer drug.
  • Anti-inflammatory Agents : Given its inhibitory effects on lipoxygenases, it may serve as a foundation for anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Study on Tetraarylmethanes : This research successfully synthesized tetraarylmethanes via nucleophilic substitution reactions involving indole derivatives, showcasing the versatility of trifluoroethanol as a solvent and catalyst .
  • Inhibitory Effects on ALOX15 : A comprehensive analysis was conducted to evaluate the inhibitory potency of various substituted indole compounds against ALOX15, revealing significant differences in efficacy among different structural modifications .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethoxy group may enhance binding affinity to certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar structure with a bromine atom instead of the indole ring.

    (5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid): Similar structure with a carboxylic acid group instead of the methanol group.

Uniqueness

(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is unique due to the presence of both the trifluoromethoxy group and the indole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound for various applications.

Biological Activity

The compound (5-(Trifluoromethoxy)-1H-indol-2-yl)methanol is an indole derivative notable for its diverse biological activities. Indole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly for their antimicrobial and anticancer properties. The incorporation of a trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a candidate for further research in drug development.

The structural formula of this compound can be represented as follows:

C11H10F3N1O1\text{C}_{11}\text{H}_{10}\text{F}_3\text{N}_1\text{O}_1

This compound is characterized by:

  • Indole ring : A bicyclic structure known for various biological activities.
  • Trifluoromethoxy group : Enhances lipophilicity, potentially increasing bioavailability and interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the trifluoromethoxy group may enhance binding affinity to specific enzymes or receptors, leading to its observed biological effects. The compound's interactions with cellular pathways could involve modulation of signaling cascades that are critical in cancer and microbial pathogenesis.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. For example:

  • Study Findings : A study highlighted the antimicrobial activity of similar indole compounds against various bacterial strains, suggesting that the trifluoromethoxy substitution could enhance this activity .

Anticancer Properties

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies:

  • Cell Viability Assays : Studies have shown that derivatives with similar structures can induce cell death in cancer cell lines, indicating potential therapeutic applications in oncology .
  • Mechanistic Insights : Some studies suggest that these compounds may disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells .

Case Studies

StudyFocusKey Findings
Antimicrobial ActivityShowed efficacy against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced cell death in glioblastoma cells; potential for drug development.
SAR StudiesIdentified key structural components necessary for biological activity; indicated that trifluoromethyl substitutions enhance potency.

Properties

IUPAC Name

[5-(trifluoromethoxy)-1H-indol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(5-15)14-9/h1-4,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZVSLBYBRPEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol
Reactant of Route 2
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol
Reactant of Route 3
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol
Reactant of Route 4
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol
Reactant of Route 6
(5-(Trifluoromethoxy)-1H-indol-2-yl)methanol
Customer
Q & A

Q1: How do these compounds interact with PAR4 and what are the downstream effects of this interaction?

A: While the exact binding mechanism is not fully elucidated in the provided abstract [], these compounds act as antagonists of PAR4. This means they bind to the receptor but do not activate it, effectively blocking the binding and subsequent activation by natural agonists like thrombin. [] PAR4 is a key player in platelet aggregation and inflammation, thus inhibiting its activity can have therapeutic benefits in related conditions.

Q2: What is the impact of structural modifications on the activity and selectivity of these compounds towards PAR4?

A: The research specifically investigates a series of (1-benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanol derivatives. [] While the abstract doesn't delve into specific structure-activity relationships, it highlights that modifications within this series led to the identification of compounds with nanomolar potency and high selectivity for PAR4 over the closely related PAR1 receptor. [] This suggests that systematic modifications of the core structure are crucial for optimizing both potency and selectivity for the desired target.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.